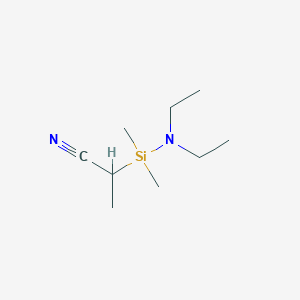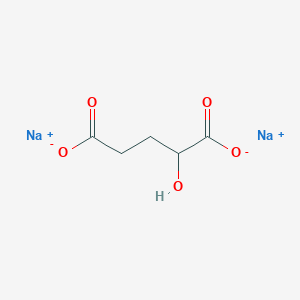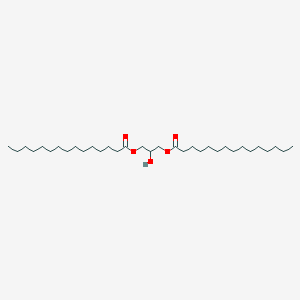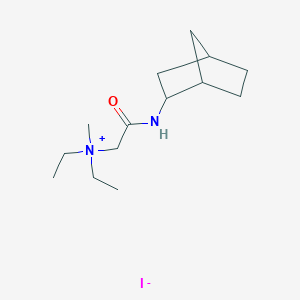
1-Cyanoethyl(diethylamino)dimethylsilane
Vue d'ensemble
Description
1-Cyanoethyl(diethylamino)dimethylsilane, commonly known as CEDS, is a chemical compound with the molecular formula C10H23N2Si. It is a colorless liquid that is widely used in scientific research applications. CEDS is primarily used as a reagent in organic synthesis and is known for its ability to introduce a cyanoethyl group into various organic compounds. In
Mécanisme D'action
CEDS is a versatile reagent that can undergo various chemical reactions. The cyanoethyl group introduced by CEDS can undergo nucleophilic substitution reactions, which can lead to the formation of various organic compounds. CEDS can also undergo hydrolysis to form diethylaminoethylsilanediol, which can be further used in organic synthesis.
Effets Biochimiques Et Physiologiques
CEDS does not have any known biochemical or physiological effects as it is primarily used in organic synthesis. However, it is important to handle CEDS with caution as it is a hazardous chemical and can cause skin and eye irritation.
Avantages Et Limitations Des Expériences En Laboratoire
CEDS is a versatile reagent that can introduce a cyanoethyl group into various organic compounds. This makes it a valuable tool in organic synthesis. However, CEDS is a hazardous chemical and should be handled with caution. It is also a relatively expensive reagent, which can limit its use in some lab experiments.
Orientations Futures
There are several future directions for the use of CEDS in scientific research. One potential area of research is the use of CEDS in the synthesis of new pharmaceuticals and agrochemicals. Another potential area of research is the development of new chemical reactions using CEDS as a reagent. Additionally, the use of CEDS in the synthesis of new materials such as polymers and nanoparticles is an area of growing interest.
Méthodes De Synthèse
CEDS can be synthesized through the reaction of diethylamine, dimethylchlorosilane, and acrylonitrile. The reaction is carried out in the presence of a catalyst such as triethylamine or pyridine. The resulting product is then purified through distillation to obtain pure CEDS.
Applications De Recherche Scientifique
CEDS is widely used in scientific research as a reagent for organic synthesis. It is used to introduce a cyanoethyl group into various organic compounds, which can then be used for further chemical reactions. CEDS is also used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.
Propriétés
IUPAC Name |
2-[diethylamino(dimethyl)silyl]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2Si/c1-6-11(7-2)12(4,5)9(3)8-10/h9H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZNUKUXXWKJRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)[Si](C)(C)C(C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80276307, DTXSID90908102 | |
| Record name | 1-CYANOETHYL(DIETHYLAMINO)DIMETHYLSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80276307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(Diethylamino)(dimethyl)silyl]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90908102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyanoethyl(diethylamino)dimethylsilane | |
CAS RN |
102859-33-6, 102636-22-6 | |
| Record name | 2-Cyanoethyldimethyl(diethyl)aminosilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102859336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-CYANOETHYL(DIETHYLAMINO)DIMETHYLSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80276307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(Diethylamino)(dimethyl)silyl]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90908102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane](/img/structure/B25349.png)









